Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- is an organic compound with the molecular formula C15H21Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by chloromethyl groups and three others by ethyl groups
Vorbereitungsmethoden
The synthesis of Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- typically involves the chloromethylation of 1,3,5-triethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions need to be carefully controlled to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzene derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield benzyl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- exerts its effects depends on the specific application. In chemical reactions, the chloromethyl groups act as reactive sites for nucleophilic substitution. In biological systems, the compound can interact with proteins and other biomolecules, potentially altering their functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Benzene, 1,3,5-tris(chloromethyl)-: This compound lacks the ethyl groups and has different reactivity and applications.
Benzene, 1,3,5-tris(ethyl)-: This compound lacks the chloromethyl groups and has different chemical properties.
Benzene, 1,3,5-tris(methyl)-: This compound has methyl groups instead of ethyl groups, leading to different reactivity.
Eigenschaften
CAS-Nummer |
142183-78-6 |
---|---|
Molekularformel |
C15H21Cl3 |
Molekulargewicht |
307.7 g/mol |
IUPAC-Name |
1,3,5-tris(chloromethyl)-2,4,6-triethylbenzene |
InChI |
InChI=1S/C15H21Cl3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9H2,1-3H3 |
InChI-Schlüssel |
YIKMKNZEJWAYGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1CCl)CC)CCl)CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.